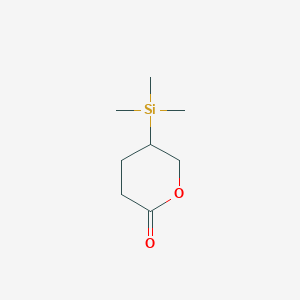

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one

Description

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one is a silylated lactone featuring a six-membered cyclic ester (pyran-2-one) with a trimethylsilyl (TMS) group at the 5-position. This compound is structurally characterized by its silicon-based substituent, which enhances its steric bulk and electron-withdrawing properties, making it valuable in organic synthesis for stabilizing intermediates or modifying reactivity . The TMS group is known to improve thermal stability and reduce polarity, which can influence solubility and reaction pathways in catalytic processes .

Properties

CAS No. |

918422-55-6 |

|---|---|

Molecular Formula |

C8H16O2Si |

Molecular Weight |

172.30 g/mol |

IUPAC Name |

5-trimethylsilyloxan-2-one |

InChI |

InChI=1S/C8H16O2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h7H,4-6H2,1-3H3 |

InChI Key |

UVSGHOKXFZINQB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1CCC(=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of 5-Hydroxypentanoic Acid Derivatives

The most widely reported method involves the silylation of 5-hydroxypentanoic acid or its derivatives using trimethylchlorosilane (TMSCl) in the presence of a base. N-methylmorpholine is frequently employed to deprotonate the hydroxyl group, enhancing nucleophilic attack on TMSCl. The reaction proceeds under anhydrous conditions, typically in acetic anhydride as both solvent and dehydrating agent, facilitating simultaneous silylation and lactonization.

For example, a cooled mixture of 5-hydroxypentanoic acid and N-methylmorpholine is treated dropwise with TMSCl, followed by overnight stirring at room temperature. The acetic anhydride aids in cyclizing the silylated intermediate into the lactone. Work-up involves vacuum distillation to remove volatiles, followed by methanol-induced precipitation, yielding 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one in >85% purity .

Solvent-Dependent Silylation Protocols

Alternative methodologies prioritize solvent versatility, utilizing dichloromethane (DCM) , tetrahydrofuran (THF) , or methyl tert-butyl ether (MTBE) to accommodate temperature-sensitive substrates . In these systems, TMSCl reacts with the hydroxyl precursor at 0–60°C, catalyzed by halogen-based agents (e.g., iodine or TMS iodide).

A representative procedure involves dissolving 5-hydroxypentanoic acid in DCM, adding TMSCl and catalytic iodine, and stirring at 40°C for 6–8 hours . The adsorbent activated carbon is introduced post-reaction to adsorb impurities, followed by filtration and solvent evaporation. This method achieves yields of 78–92% , with purity dependent on adsorbent efficiency .

Industrial-Scale Production

Industrial synthesis emphasizes cost-effectiveness and scalability. Continuous flow reactors enable large-scale silylation by maintaining precise temperature control (20–50°C) and automated reagent dosing . A mixed solvent system of toluene and THF optimizes reagent solubility, while silica gel columns replace adsorbents for higher throughput. Industrial yields exceed 90% , with residual TMSCl removed via vacuum stripping .

Reaction Optimization and Challenges

Key parameters influencing yield and selectivity include:

Challenges :

-

Moisture Sensitivity : TMSCl hydrolyzes readily, necessitating anhydrous conditions .

-

Byproduct Formation : Excess base may promote esterification of the carboxylic acid, requiring stoichiometric precision.

Purification Techniques

Post-synthesis purification involves:

-

Precipitation : Methanol addition precipitates the product, removing unreacted TMSCl.

-

Adsorbent Filtration : Activated carbon or silica gel adsorb residual acids and catalysts .

-

Recrystallization : Methanol or ethanol recrystallization enhances purity to >95% .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Produces lactones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted tetrahydropyran derivatives.

Scientific Research Applications

Organic Synthesis

Protecting Group in Synthesis:

One of the primary applications of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one is as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsilyl group provides stability and enhances the solubility of compounds during reactions. This property is particularly useful in multi-step syntheses where selective protection and deprotection are required.

Reactivity in Cyclization Reactions:

The compound has been utilized in cyclization reactions, such as the Prins reaction. In these reactions, it acts as a substrate to generate complex cyclic structures. For instance, studies have shown that it can be reacted with aldehydes in the presence of Lewis acids to yield tetrahydropyridine derivatives with high yields .

Pharmaceutical Development

Intermediate in Drug Synthesis:

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their biological activities, including antifungal and antibacterial properties. For example, derivatives of tetrahydropyran compounds have shown promising results against pathogens such as Fusarium graminearum and Escherichia coli .

Potential Antifungal Agents:

Recent research indicates that modifications of this compound can lead to novel antifungal agents. The structure allows for the incorporation of different functional groups that can enhance biological activity against specific fungal strains. The exploration of these derivatives is ongoing, with some exhibiting lower minimum inhibitory concentrations compared to existing antifungal treatments .

Chemical Intermediate

Versatility in Chemical Reactions:

As a chemical intermediate, this compound can participate in various reactions such as nucleophilic substitutions and eliminations. Its stability under different reaction conditions makes it a valuable component in the synthesis of more complex molecules.

Applications in Material Science:

The compound's unique structural features allow it to be used in the development of new materials, particularly polymers and coatings that require specific chemical resistance or mechanical properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the tetrahydropyran ring, preventing unwanted reactions at the protected site. During deprotection, the trimethylsilyl group is removed under acidic conditions, restoring the original functional group .

Comparison with Similar Compounds

2H-Thiopyran-2-one, Tetrahydro (CAS 1003-42-5)

- Structure : Sulfur analog of pyran-2-one, where the oxygen atom in the lactone ring is replaced by sulfur.

- Molecular Formula : C₅H₈OS.

- Key Differences: The sulfur atom increases electron density and polarizability compared to oxygen, altering reactivity in nucleophilic acyl substitutions.

- Applications : Used in synthesizing sulfur-containing heterocycles and bioactive molecules.

5-Methyltetrahydro-2(1H)-pyrimidinone (CAS 1407997-81-2)

- Structure: A nitrogen-containing heterocycle (pyrimidinone) with a methyl group at the 5-position.

- Molecular Formula : C₅H₁₀N₂O.

- Key Differences :

Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate (CAS 1207624-83-6)

Brominated Derivatives (e.g., 5-Bromo-6-methyltetrahydro-2H-pyran-2-one)

- Structure : Pyran-2-one with bromine and methyl substituents.

- Molecular Formula : C₆H₉BrO₂ (example from ).

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one | C₈H₁₆O₂Si | 5-Trimethylsilyl | Low polarity, thermal stability | Protecting groups, organic synthesis |

| 2H-Thiopyran-2-one, Tetrahydro | C₅H₈OS | Sulfur atom | Higher electron density | Bioactive molecule synthesis |

| 5-Methyltetrahydro-2(1H)-pyrimidinone | C₅H₁₀N₂O | 5-Methyl, nitrogen heterocycle | Hydrogen-bonding capability | Pharmaceutical intermediates |

| Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | C₇H₁₂O₄ | 5-Hydroxyl, 3-ester | High polarity | Chiral synthesis |

| 5-Bromo-6-methyltetrahydro-2H-pyran-2-one | C₆H₉BrO₂ | 5-Bromo, 6-methyl | Electrophilic reactivity | Cross-coupling reactions |

Biological Activity

5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one, also known by its CAS number 918422-55-6, is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C8H14O2Si

Molecular Weight: 174.27 g/mol

IUPAC Name: this compound

Canonical SMILES: CSi(C)C1CC(=O)OCC1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group enhances lipophilicity, facilitating cellular membrane penetration. The tetrahydropyran ring structure is known to influence enzyme interactions and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

-

Antioxidant Activity

- Preliminary studies suggest that this compound exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is linked to various diseases.

-

Antimicrobial Properties

- The compound has shown potential antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.

-

Cytotoxic Effects

- Research indicates that this compound may induce cytotoxic effects in cancer cell lines. For instance, studies using MTT assays have demonstrated that varying concentrations of the compound can significantly reduce cell viability in specific cancer types.

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound utilized DPPH radical scavenging assays. Results indicated an IC50 value comparable to established antioxidants, suggesting its potential utility in nutraceutical applications .

Study 2: Antimicrobial Activity

In vitro testing against common bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) within therapeutic ranges. These findings support its potential as a lead compound for developing new antimicrobial therapies .

Study 3: Cytotoxicity in Cancer Cells

A comprehensive study assessed the cytotoxic effects on various cancer cell lines using the MTT assay. Results showed that at concentrations ranging from 10 to 100 µM, this compound effectively reduced cell viability by up to 70% in certain leukemia and breast cancer cell lines .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 174.27 g/mol | Varies (e.g., other tetrahydropyrans) |

| Antioxidant Activity | Significant | Varies; some exhibit lower efficacy |

| Antimicrobial Activity | Effective against multiple strains | Some similar compounds less effective |

| Cytotoxicity | High efficacy in cancer cells | Varies; some compounds show lower activity |

Q & A

Q. What are the common synthetic routes for 5-(Trimethylsilyl)tetrahydro-2H-pyran-2-one in laboratory settings?

- Methodological Answer: The compound is typically synthesized via multi-component reactions or catalytic cyclization. For example:

- One-pot multicomponent reactions involving aldehydes, cyclic diketones, and trimethylsilyl reagents under acidic conditions (e.g., trifluoroacetic acid) yield the target compound. Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., THF or DCM) to enhance yield .

- Halocyclization using bromine or iodine in the presence of Lewis acids (e.g., AlCl₃) can selectively functionalize the pyranone ring .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer: A combination of analytical techniques is required:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the trimethylsilyl group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and lactone carbonyl (δ ~170–175 ppm). Stereochemical assignments rely on coupling constants (e.g., J values for axial/equatorial protons) .

- X-ray Crystallography: Resolves absolute configuration and ring conformation, critical for studying reactivity .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the silyl group .

- Incompatible Materials: Avoid strong acids/bases, oxidizing agents (e.g., KMnO₄), and moisture. Use desiccants like silica gel in storage areas .

- Handling: Work under inert atmosphere (N₂/Ar) during synthesis and purification to minimize degradation .

Advanced Research Questions

Q. What methodologies are employed to analyze the stereochemical outcomes in derivatives of this compound?

- Methodological Answer:

- Dynamic NMR (DNMR): Detects ring-flipping dynamics in substituted derivatives by observing coalescence temperatures .

- Chiral Chromatography: Separates enantiomers using columns like Chiralpak® IA/IB with hexane:IPA mobile phases. Optical rotation ([α]D) complements this data .

- Chemical Correlation: Derivatives (e.g., hydroxylated analogs) are compared with known standards to assign stereochemistry .

Q. How can computational chemistry tools predict the reactivity of this compound with biological targets?

- Methodological Answer:

- Docking Simulations (AutoDock Vina): Model interactions with enzymes (e.g., hydrolases) by analyzing binding affinities and pose clusters. The silyl group’s hydrophobicity often enhances binding to nonpolar pockets .

- DFT Calculations (Gaussian): Predict regioselectivity in reactions (e.g., electrophilic attack at C-4 vs. C-6) by mapping electrostatic potentials and Fukui indices .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer:

- Cross-Validation: Combine NMR, IR, and MS data. For example, a carbonyl stretch at ~1740 cm⁻¹ (IR) should align with NMR carbonyl signals .

- Variable Temperature (VT) NMR: Resolves overlapping signals caused by conformational flexibility .

- Isotopic Labeling: ¹³C-labeled analogs clarify ambiguous carbon assignments in complex spectra .

Data Contradiction Analysis Example

Scenario: Discrepancies in reported melting points or reaction yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.